molecular formula C10H13NS B1448406 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine CAS No. 802875-04-3

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Cat. No. B1448406
M. Wt: 179.28 g/mol
InChI Key: VMPYLWXHYKKRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine” is a chemical compound that belongs to the benzothiazepine class of compounds. It has a molecular weight of 179.29 . The compound is in liquid form .


Synthesis Analysis

A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which give new condensed indole systems .


Molecular Structure Analysis

The InChI code for “3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine” is 1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9 (10)6-11-8/h2-5,8,11H,6-7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.29 . It is in liquid form and is stored at room temperature .

Scientific Research Applications

Anti-Cancer Research

  • Summary of Application : This compound has been studied for its potential use as an anti-cancer agent . Researchers have designed and synthesized a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Methods of Application : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .
  • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

Muscle Fatigue Reduction

  • Summary of Application : A derivative of benzothiazepine, specifically 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine, has been studied for its potential use in reducing muscle fatigue .
  • Methods of Application : This compound binds the RyR1 channel and enhances the binding affinity of Calstabin-1 . By preventing the depletion of Calstabin-1 from the RyR1 complex, it can potentially slow muscle fatigue and reduce muscle damage in exercised mice .
  • Results : While specific results or outcomes were not detailed in the source, the potential application of this compound in reducing muscle fatigue is a promising area of research .

Synthesis and Reactivity of 1,5-Naphthyridines

  • Summary of Application : 1,5-Naphthyridines, which are structurally similar to benzothiazepines, have been studied for their synthesis and reactivity . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
  • Methods of Application : The synthesis of 1,5-naphthyridines is followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
  • Results : The review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years . A wide range of 1,5-naphthyridine derivatives were efficiently hydrogenated to give 1,2,3,4-tetrahydro-1,5-naphthyridines with up to 99% ee and full conversions .

Anti-Tumor Agents

  • Summary of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Methods of Application : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .
  • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

Synthesis and Reactivity of 1,5-Naphthyridines

  • Summary of Application : 1,5-Naphthyridines, which are structurally similar to benzothiazepines, have been studied for their synthesis and reactivity . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
  • Methods of Application : The synthesis of 1,5-naphthyridines is followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
  • Results : The review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years . A wide range of 1,5-naphthyridine derivatives were efficiently hydrogenated to give 1,2,3,4-tetrahydro-1,5-naphthyridines with up to 99% ee and full conversions .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPYLWXHYKKRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 2
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 3
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 4
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 5
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 6
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

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